N-(1-methyl-2-oxo-3H-indol-5-yl)oxane-4-carboxamide
Description
N-(1-methyl-2-oxo-3H-indol-5-yl)oxane-4-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the oxane-4-carboxamide moiety adds to its chemical diversity and potential biological activity.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-17-13-3-2-12(8-11(13)9-14(17)18)16-15(19)10-4-6-20-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMLTZXPWDDHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:
Formation of the Indole Core: Reacting phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Oxane-4-carboxamide Group: This step could involve the reaction of the indole derivative with an appropriate oxane-4-carboxamide precursor under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-3H-indol-5-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-(1-methyl-2-oxo-3H-indol-5-yl)oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-3H-indol-5-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. For instance, it may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
N-(1-methyl-2-oxo-3H-indol-5-yl)oxane-4-carboxamide is unique due to the presence of the oxane-4-carboxamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature may enhance its interaction with specific biological targets, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
